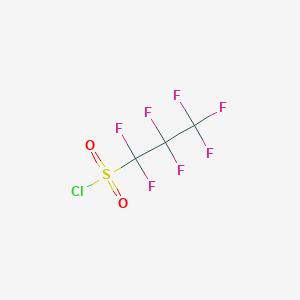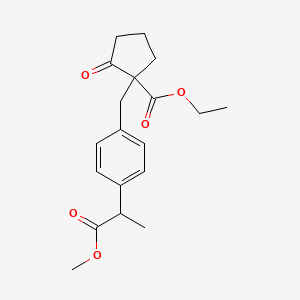
alpha-Chloro-1-naphthaleneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Chloro-1-naphthaleneacetamide is a synthetic organic compound that belongs to the class of naphthalenes It is characterized by the presence of a chloro group attached to the alpha position of the naphthalene ring and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Chloro-1-naphthaleneacetamide typically involves the chlorination of 1-naphthaleneacetamide. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Chloro-1-naphthaleneacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthaleneacetic acid derivatives.
Reduction Reactions: Reduction of the acetamide group can yield corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of alpha-amino-1-naphthaleneacetamide or alpha-thio-1-naphthaleneacetamide.
Oxidation: Formation of alpha-chloro-1-naphthaleneacetic acid.
Reduction: Formation of alpha-chloro-1-naphthaleneethylamine.
Applications De Recherche Scientifique
Alpha-Chloro-1-naphthaleneacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha-Chloro-1-naphthaleneacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Alpha-Chloro-1-naphthaleneacetamide can be compared with other similar compounds, such as:
1-Naphthaleneacetamide: Lacks the chloro group, making it less reactive in substitution reactions.
Alpha-Bromo-1-naphthaleneacetamide: Contains a bromo group instead of a chloro group, which can influence its reactivity and biological activity.
Alpha-Iodo-1-naphthaleneacetamide: Contains an iodo group, which is more reactive than the chloro group, leading to different chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and development in multiple fields.
Propriétés
Formule moléculaire |
C12H10ClNO |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
2-chloro-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H10ClNO/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15) |
Clé InChI |
SSTKJYHNKKQOHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
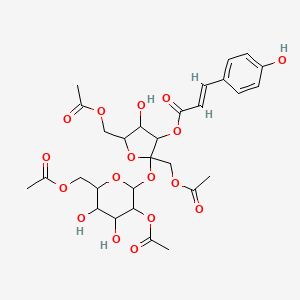
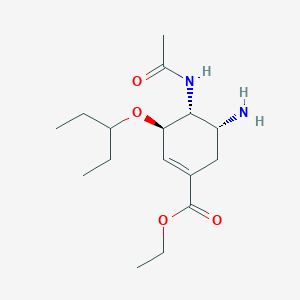
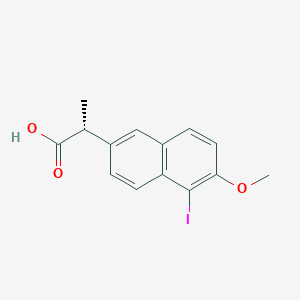

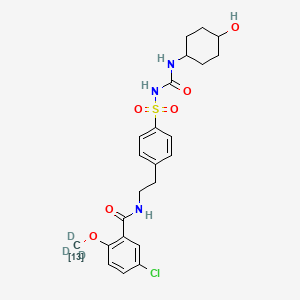
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
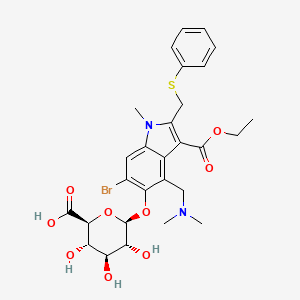
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
